6-Isopropenyl-3-methyloxepan-2-one

biocatalysis lactone hydrolase substrate specificity

6-Isopropenyl-3-methyloxepan-2-one is a chiral monoterpene ε‑lactone (oxepan‑2‑one) bearing a methyl group at position 3 and an isopropenyl group at position 6. The (3S,6R)‑configured isomer is the naturally occurring form, arising as a key intermediate in the bacterial degradation of monocyclic monoterpenes such as carveol and dihydrocarveol.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
Cat. No. B1229027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Isopropenyl-3-methyloxepan-2-one
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCC1CCC(COC1=O)C(=C)C
InChIInChI=1S/C10H16O2/c1-7(2)9-5-4-8(3)10(11)12-6-9/h8-9H,1,4-6H2,2-3H3
InChIKeyBBKYOZJVRPOMGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Isopropenyl-3-methyloxepan-2-one – Structural and Functional Baseline for Procurement Evaluation


6-Isopropenyl-3-methyloxepan-2-one is a chiral monoterpene ε‑lactone (oxepan‑2‑one) bearing a methyl group at position 3 and an isopropenyl group at position 6 [1]. The (3S,6R)‑configured isomer is the naturally occurring form, arising as a key intermediate in the bacterial degradation of monocyclic monoterpenes such as carveol and dihydrocarveol [2]. Unlike many commercially dominant lactones (e.g., ε‑caprolactone or menthide), this compound carries a terminal alkene in the side chain, a structural feature that directly influences its enzymatic recognition and metabolic routing, making it unsuitable for simple “in‑class” substitution.

Why 6-Isopropenyl-3-methyloxepan-2-one Cannot Be Replaced by Menthide or Other ε‑Caprolactone Analogs


Although several substituted ε‑caprolactones share the same seven‑membered ring scaffold, their substituent position, stereochemistry, and side‑chain saturation dictate profoundly different biological and chemical behaviour [1]. In the well‑characterised Rhodococcus erythropolis DCL14 system, the monoterpene ε‑lactone hydrolase (MLH) discriminates sharply between regioisomers: the 6‑isopropenyl‑3‑methyl isomer is hydrolysed at less than half the rate of its 4‑isopropenyl‑7‑methyl counterpart, and the menthone‑derived lactone (menthide) is virtually untouched [1]. Thus, a procurement decision that ignores these quantitative specificity differences risks selecting a compound that is either unrecognised or processed with entirely different kinetics in enzymatic, biocatalytic, or metabolic engineering workflows.

6-Isopropenyl-3-methyloxepan-2-one – Head‑to‑Head Quantitative Differentiation Evidence


Lactone Hydrolase Substrate Activity: 6‑Isopropenyl‑3‑methyl Isomer vs. 4‑Isopropenyl‑7‑methyl Regioisomer

Purified monoterpene ε‑lactone hydrolase (MLH) from Rhodococcus erythropolis DCL14 hydrolyses the target (6R)‑6‑isopropenyl‑3‑methyl‑2‑oxo‑oxepanone with only 34 % relative activity, whereas the regioisomer (4R)‑4‑isopropenyl‑7‑methyl‑2‑oxo‑oxepanone reaches 82 % under identical conditions [1]. This 2.4‑fold difference demonstrates that the position of the isopropenyl group critically controls enzyme–substrate interaction.

biocatalysis lactone hydrolase substrate specificity

Hierarchy of Hydrolase Substrates: 6‑Isopropenyl‑3‑methyloxepan‑2‑one vs. ε‑Caprolactone vs. Menthide vs. Simple Methyl‑oxepanones

MLH relative activities rank: ε‑caprolactone (100 %) > 4‑isopropenyl‑7‑methyl‑oxepanone (82 %) > 6‑isopropenyl‑3‑methyl‑oxepanone (34 %) > 7‑methyl‑oxepanone (8.1 %) ≥ δ‑valerolactone (9.7 %) > menthide isomers (1.4 % and 0.6 %) ≈ 4‑,5‑,6‑methyl‑oxepanones (0.5–1.3 %) [1]. The target compound occupies a distinct intermediate tier – substantially more reactive than menthide or mono‑methyl lactones, yet clearly less reactive than the parent caprolactone or the 4,7‑regioisomer.

enzyme kinetics lactone hydrolysis substrate ranking

Baeyer‑Villiger Mono‑oxygenase Regioselectivity: Biosynthetic Origin Dictates Product Identity

The Baeyer‑Villiger mono‑oxygenase MMKMO from Rhodococcus erythropolis DCL14 exhibits opposite regioselectivity on the diastereomeric substrates dihydrocarvone and iso‑dihydrocarvone [1]. Dihydrocarvone yields exclusively (4R)‑4‑isopropenyl‑7‑methyl‑2‑oxo‑oxepanone, whereas iso‑dihydrocarvone yields exclusively (3S,6R)‑6‑isopropenyl‑3‑methyl‑2‑oxo‑oxepanone. Both enantiomers of each ketone are converted with nearly equal efficiency.

Baeyer-Villiger oxidation regioselectivity monoterpene degradation

Structural Differentiation: Isopropenyl (Unsaturated) Side Chain vs. Isopropyl (Saturated) in Menthide

6‑Isopropenyl‑3‑methyloxepan‑2‑one contains a terminal isopropenyl group (C = C), whereas the commercially exploited monomer menthide (7‑isopropyl‑4‑methyloxepan‑2‑one) bears a saturated isopropyl group [1][2]. The unsaturated side chain provides a chemical handle for post‑polymerisation modification (e.g., thiol‑ene click chemistry, epoxidation, cross‑linking) that is absent in menthide.

polymer chemistry functional monomer alkene handle

6-Isopropenyl-3-methyloxepan-2-one – Evidence‑Backed Application Scenarios for Procurement Decisions


Enzymatic Hydrolysis‑Resistant Biocatalytic Intermediate

Because MLH hydrolyses 6‑isopropenyl‑3‑methyloxepan‑2‑one at only 34 % of the ε‑caprolactone rate, it can serve as a moderately stable ε‑lactone in whole‑cell biotransformations where rapid lactone opening would otherwise divert the desired product flux [1]. This property is directly relevant for metabolic engineering of Rhodococcus or related actinobacteria for monoterpene valorisation.

Regioisomer‑Specific Pathway Standard for Monoterpene Degradation Studies

The exclusive formation of 6‑isopropenyl‑3‑methyl‑2‑oxo‑oxepanone from iso‑dihydrocarvone by MMKMO [1] makes it an essential analytical standard for distinguishing the iso‑dihydrocarvone branch from the dihydrocarvone branch in microbial monoterpene catabolism. Procurement of the pure (3S,6R) isomer is mandatory for unambiguous GC‑MS or LC‑MS pathway elucidation.

Functional Monomer with Latent Alkene Reactivity for Sustainable Polymer Synthesis

Unlike the fully saturated menthide, 6‑isopropenyl‑3‑methyloxepan‑2‑one carries a terminal isopropenyl group that can participate in thiol‑ene additions, epoxidation, or radical polymerisation [1]. This structural feature positions it as a renewable monomer for polyesters with post‑polymerisation functionalisation capability, a property not offered by commercial menthide [2].

Discriminative Substrate for Lactone Hydrolase Engineering and Screening

The intermediate relative activity (34 %) combined with the stark contrast to the 4,7‑regioisomer (82 %) provides an ideal dynamic range for screening mutant hydrolase libraries [1]. Variants that elevate or suppress activity toward the 6,3‑isomer can be rapidly identified, accelerating directed evolution campaigns for selective lactone hydrolysis.

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